molecular formula C11H17N3O2 B2870955 (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1353989-77-1

(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol

Cat. No.: B2870955
CAS No.: 1353989-77-1
M. Wt: 223.276
InChI Key: KUPIHBWAVOGENO-UHFFFAOYSA-N
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Description

“(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol” is a chemical compound with the molecular formula C11H17N3O2 . It has potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine derivatives, which are cyclic secondary amines . A study on the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives used piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H16N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8,10,14H,3-4,6-7,9H2 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One significant application lies in organic synthesis, where these compounds are used in the indirect electrochemical oxidation of piperidin-4-ones. This process leads to the formation of α-hydroxyketals, showcasing the utility of such structures in synthesizing complex organic molecules (Elinson et al., 2006). Additionally, the electrochemical oxidation of 2-substituted piperidines has been explored as a key step towards synthesizing hydroxylated γ-amino acids, further emphasizing the compound's role in advancing synthetic organic chemistry (Bodmann et al., 2006).

Catalysis and Chemical Conversion

In catalysis, the compound's derivatives have demonstrated effectiveness in N-alkylation of amines with primary alcohols, presenting a sustainable approach to chemical transformations (Kamiguchi et al., 2007). This method underscores the potential of using these compounds in developing environmentally friendly catalytic processes.

Material Science and Surface Chemistry

From a material science perspective, methanol has been utilized to probe the surface sites of ceria nanocrystals, indicating the broad applicability of these compounds in understanding and tailoring the surface chemistry of materials (Wu et al., 2012). Such studies are crucial for optimizing catalysts and enhancing material properties for various applications.

Safety and Hazards

Safety precautions for handling “(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Properties

IUPAC Name

[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-11-5-10(12-8-13-11)14-4-2-3-9(6-14)7-15/h5,8-9,15H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPIHBWAVOGENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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